1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-[(oxan-4-yl)methyl]azetidin-3-amine
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Overview
Description
1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-[(oxan-4-yl)methyl]azetidin-3-amine is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a complex structure that includes a pyrimidine ring, a methoxyphenyl group, and an azetidine ring, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-[(oxan-4-yl)methyl]azetidin-3-amine typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the fluoro and methoxyphenyl groups, and the construction of the azetidine ring. Common synthetic routes may involve:
Suzuki-Miyaura coupling: This reaction is used to form carbon-carbon bonds between the pyrimidine ring and the methoxyphenyl group.
N-alkylation: This step introduces the N-methyl group to the azetidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-[(oxan-4-yl)methyl]azetidin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: This reaction can reduce double bonds or other functional groups, changing the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-[(oxan-4-yl)methyl]azetidin-3-amine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-[(oxan-4-yl)methyl]azetidin-3-amine .
- This compound .
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-(oxan-4-ylmethyl)azetidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN4O2/c1-25(11-15-7-9-28-10-8-15)17-12-26(13-17)21-19(22)20(23-14-24-21)16-3-5-18(27-2)6-4-16/h3-6,14-15,17H,7-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRKPUPWKJWBOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCOCC1)C2CN(C2)C3=NC=NC(=C3F)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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